

Application Notes and Protocols for GS-6207 (Lenacapavir) in Cell Culture

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Compound of Interest						
Compound Name:	GS-6201					
Cat. No.:	B8050387	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-6207, also known as Lenacapavir, is a potent, first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1] It exhibits a novel, multi-stage mechanism of action, interfering with critical steps in the viral lifecycle, including capsid assembly, disassembly, and nuclear transport of the pre-integration complex.[2][3][4] This unique mechanism results in picomolar potency against a broad range of HIV-1 subtypes and activity against strains resistant to other classes of antiretroviral drugs.[1][3]

These application notes provide a comprehensive guide for the use of GS-6207 (Lenacapavir) in in vitro cell culture experiments, including recommended concentration ranges, detailed experimental protocols for assessing antiviral activity and cytotoxicity, and a summary of its mechanism of action.

Note on Compound Identification: The identifier "GS-6201" has been associated with both an adenosine A2B receptor antagonist (also known as CVT-6883) and the HIV-1 capsid inhibitor more commonly known as GS-6207 or Lenacapavir. These are distinct molecules with different biological targets. The following application notes are specifically for GS-6207 (Lenacapavir), the HIV-1 capsid inhibitor.

Data Presentation: In Vitro Activity of Lenacapavir



The following tables summarize the effective concentrations (EC₅₀) and cytotoxic concentrations (CC₅₀) of Lenacapavir in various cell lines. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a critical measure of the compound's therapeutic window.

Table 1: Antiviral Potency (EC50) of Lenacapavir against HIV-1

Cell Line	HIV-1 Strain/Isolate	Assay Type	Mean EC₅o (pM)	Reference(s)
MT-4	Laboratory Strains	p24 Antigen ELISA	100 - 105	[1][5][6]
Primary Human CD4+ T-cells	Wild-Type	Not Specified	32	[1]
Peripheral Blood Mononuclear Cells (PBMCs)	23 Clinical Isolates	p24 Antigen ELISA	50 (20-160 range)	[5][6]
Macrophages	Wild-Type	Not Specified	56	[2]
HEK293T	Clinical Isolates	Not Specified	240	[7]
MT-2	Wild-Type	Full-Cycle Assay	25	[5]
MT-2	Wild-Type	Early-Stage Assay	23	[5]
HEK293T	Wild-Type	Late-Stage Assay	439	[5]

Table 2: Cytotoxicity (CC50) of Lenacapavir

Cell Line	Assay Type	CC50 (µМ)	Selectivity Index (SI = CC50/EC50)*	Reference(s)
HEK293T	MTT Assay	> 50	> 1,000,000	[5]
MT-4	Not Specified	27	> 270,000	[5]



*Selectivity Index calculated using the higher end of the EC₅₀ range for a conservative estimate.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC₅₀) using a Luciferase-Based Single-Cycle Infectivity Assay

This protocol describes the use of a reporter virus system to quantify the inhibition of HIV-1 replication in a single cycle.

Materials:

- TZM-bl reporter cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase gene under the control of the HIV-1 LTR)
- HIV-1 Env-pseudotyped luciferase reporter virus stock
- Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
- GS-6207 (Lenacapavir) stock solution (dissolved in DMSO)
- DEAE-Dextran
- 96-well white, flat-bottom tissue culture plates
- Luciferase assay reagent (e.g., Bright-Glo™)
- Luminometer

Procedure:

- Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 μL of complete culture medium. Incubate overnight at 37°C with 5% CO₂.
- Compound Dilution: Prepare serial dilutions of Lenacapavir in complete culture medium. The final concentration should typically range from picomolar to nanomolar concentrations.
 Include a "virus control" (no compound) and "cell control" (no virus, no compound) wells.



- Treatment: Add 50 μL of the diluted Lenacapavir to the appropriate wells.
- Virus Preparation and Infection: Dilute the HIV-1 pseudovirus stock in complete culture medium containing DEAE-Dextran (final concentration to be optimized, typically 10-20 μg/mL) to achieve a viral inoculum that yields a luciferase signal of approximately 100,000 to 500,000 relative light units (RLU) in the virus control wells. Add 50 μL of the diluted virus to each well (except for the cell control wells).
- Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.
- Lysis and Luciferase Measurement: After incubation, remove the culture medium and lyse
 the cells according to the luciferase assay kit manufacturer's instructions. Measure the
 luminescence using a luminometer.
- Data Analysis:
 - Subtract the average RLU of the cell control wells from all other wells.
 - \circ Calculate the percentage of inhibition for each Lenacapavir concentration using the following formula: % Inhibition = $100 \times (1 (RLU \text{ in treated well / RLU in virus control well)})$
 - Plot the percentage of inhibition against the logarithm of the Lenacapavir concentration and use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC₅₀ value.

Protocol 2: Determination of Cytotoxicity (CC₅₀) using an MTT Assay

This protocol assesses the effect of Lenacapavir on cell viability.

Materials:

- Selected cell line (e.g., HEK293T, MT-4)
- Complete cell culture medium
- GS-6207 (Lenacapavir) stock solution (dissolved in DMSO)



- 96-well clear, flat-bottom tissue culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5×10^3 to 1×10^4 cells per well) in 100 μ L of complete culture medium. Incubate overnight.
- Compound Dilution: Prepare serial dilutions of Lenacapavir in complete culture medium.
 Concentrations should typically range from nanomolar to high micromolar to ensure a full dose-response curve. Include a "cell control" (no compound) well.
- Treatment: Add 100 μL of the diluted Lenacapavir to the appropriate wells.
- Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.
- MTT Addition: Add 20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Solubilization: Carefully remove the medium and add 100-150 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration using the formula: %
 Viability = 100 × (Absorbance of treated well / Absorbance of cell control well)
 - Plot the percentage of viability against the logarithm of the Lenacapavir concentration and use a non-linear regression analysis to determine the CC₅₀ value.

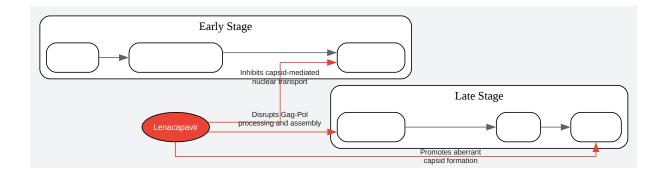




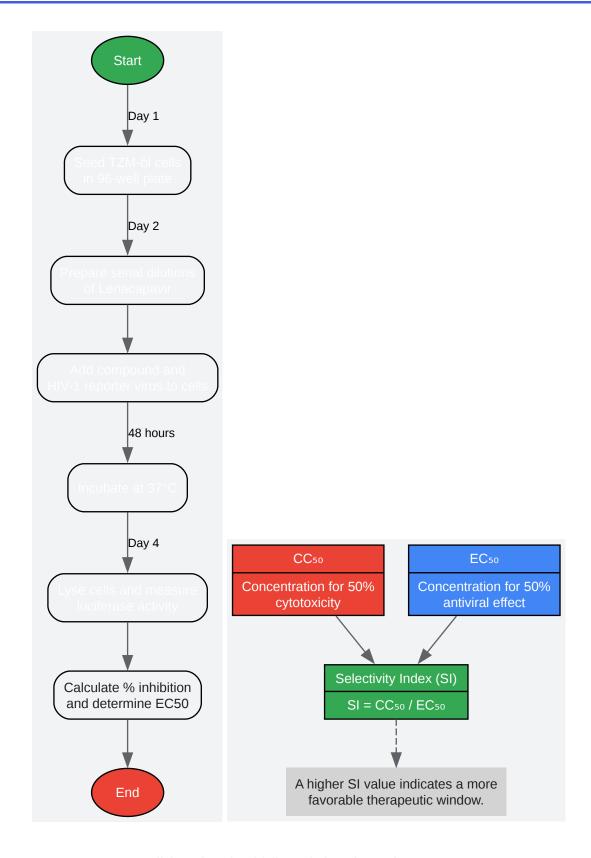
Mandatory Visualizations Mechanism of Action of Lenacapavir

Lenacapavir disrupts the HIV-1 lifecycle at multiple stages by binding to the viral capsid protein (p24).









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